

Application Notes and Protocols: Synthesis of 5-Bromo-2-methyl-1,3-benzoxazole

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Compound of Interest

Compound Name: 5-Bromo-2-methyl-1,3-benzoxazole

Cat. No.: B1278246

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Abstract

This document provides a comprehensive guide for the synthesis of **5-Bromo-2-methyl-1,3-benzoxazole**, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the acetylation of 4-bromo-2-aminophenol to yield N-(4-bromo-2-hydroxyphenyl)acetamide, followed by a cyclization reaction to form the final product. Detailed experimental protocols, reaction parameters, and characterization data are presented to ensure reproducibility and high-yield synthesis.

Introduction

Benzoxazole derivatives are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, make them attractive targets in drug discovery and development. The synthesis of substituted benzoxazoles is therefore of significant interest. This application note details a reliable and efficient method for the preparation of **5-Bromo-2-methyl-1,3-benzoxazole** from commercially available 4-bromo-2-aminophenol.

Reaction Scheme

The synthesis proceeds in two sequential steps:

- Acetylation: The amino group of 4-bromo-2-aminophenol is selectively acetylated using acetic anhydride to form the intermediate, N-(4-bromo-2-hydroxyphenyl)acetamide.
- Cyclization: The intermediate undergoes an acid-catalyzed intramolecular cyclization to yield the final product, **5-Bromo-2-methyl-1,3-benzoxazole**.

Experimental Protocols

Materials and Methods

Reagents:

- 4-Bromo-2-aminophenol
- Acetic Anhydride
- Pyridine
- Hydrochloric Acid (HCl)
- Sodium Bicarbonate (NaHCO_3)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Dichloromethane (CH_2Cl_2)
- Ethanol (EtOH)
- Deionized Water

Equipment:

- Round-bottom flasks
- Reflux condenser
- Magnetic stirrer with heating plate

- Separatory funnel
- Büchner funnel and flask
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel)
- Standard laboratory glassware

Protocol 1: Synthesis of N-(4-bromo-2-hydroxyphenyl)acetamide (Intermediate)

This protocol is adapted from standard acetylation procedures for aminophenols.[\[1\]](#)[\[2\]](#)

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (53.2 mmol) of 4-bromo-2-aminophenol in 100 mL of dichloromethane.
- Addition of Reagents: To the stirred solution, add 4.6 mL (58.5 mmol) of pyridine. Cool the mixture to 0 °C in an ice bath.
- Slowly add 5.5 mL (58.5 mmol) of acetic anhydride dropwise to the reaction mixture over a period of 15 minutes, ensuring the temperature remains below 5 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.
 - Dry the organic layer over anhydrous Na₂SO₄.
- Isolation:

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to afford N-(4-bromo-2-hydroxyphenyl)acetamide as a white to off-white solid.

Protocol 2: Synthesis of 5-Bromo-2-methyl-1,3-benzoxazole (Final Product)

This protocol is based on general procedures for the cyclization of acylated aminophenols.

- Reaction Setup: Place the dried N-(4-bromo-2-hydroxyphenyl)acetamide (assuming quantitative yield from the previous step, ~12.2 g, 53.2 mmol) in a 250 mL round-bottom flask.
- Acidic Cyclization: Add 100 mL of 4M HCl to the flask.
- Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4 hours. Monitor the reaction progress by TLC.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Carefully neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
 - Extract the product with dichloromethane (3 x 50 mL).
 - Combine the organic extracts and wash with 50 mL of brine.
 - Dry the organic layer over anhydrous sodium sulfate.
- Isolation and Purification:
 - Filter the drying agent and remove the solvent in vacuo.

- The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **5-Bromo-2-methyl-1,3-benzoxazole** as a solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	Acetylation	Acetic Anhydride, Pyridine	Dichloromethane	0 to RT	2	85-95
2	Cyclization	Hydrochloric Acid	Water	100-110	4	75-85

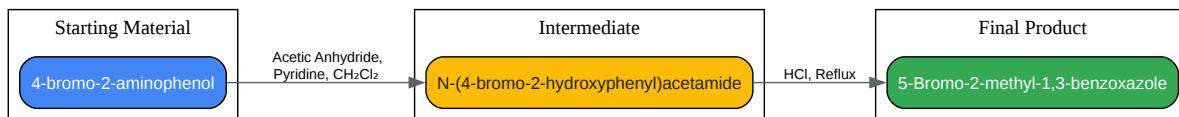
Table 2: Characterization Data for **5-Bromo-2-methyl-1,3-benzoxazole**

Analysis	Expected Results
Appearance	White to light yellow solid
Melting Point	70-74 °C
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.65 (d, J = 1.6 Hz, 1H), 7.40 (dd, J = 8.4, 1.6 Hz, 1H), 7.30 (d, J = 8.4 Hz, 1H), 2.60 (s, 3H)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 164.5, 151.0, 142.0, 127.5, 122.0, 115.5, 111.0, 14.5
Mass Spec (EI)	m/z 211/213 (M ⁺ , Br isotope pattern)

Note: NMR chemical shifts are predicted based on analogous structures and may vary slightly.
[3]

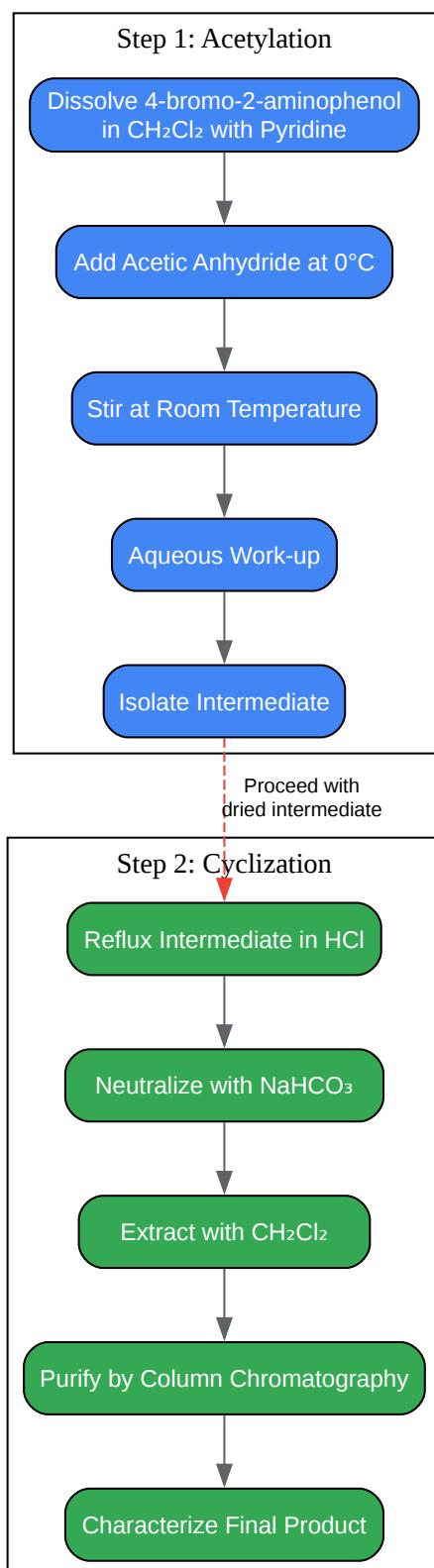
Visualizations

Reaction Pathway

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Caption: Synthetic route for **5-Bromo-2-methyl-1,3-benzoxazole**.

Experimental Workflow



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Caption: Experimental workflow for the two-step synthesis.

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References

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